molecular formula C13H13N3O3 B11185507 Pyrimido[1,2-a]benzimidazole-1-carboxylic acid, 1,2,3,4-tetrahydro-3-oxo-, ethyl ester

Pyrimido[1,2-a]benzimidazole-1-carboxylic acid, 1,2,3,4-tetrahydro-3-oxo-, ethyl ester

Cat. No.: B11185507
M. Wt: 259.26 g/mol
InChI Key: CMBQRCCZTGJWMT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-4-carboxylate is a nitrogen-rich heterocyclic compound. This compound is part of the pyrimidine family, which is known for its significant biological and pharmacological activities. Pyrimidine derivatives are prevalent in various natural, synthetic, and semi-synthetic chemical building blocks, making them crucial in biomedical and pharmaceutical industries .

Preparation Methods

The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-4-carboxylate can be achieved through various methods. One notable method involves the Biginelli reaction, a multicomponent reaction that includes the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . This reaction is typically conducted under solvent-free conditions using eco-friendly lactic acid as a green catalyst. The reaction conditions are mild, and the process is efficient, yielding high amounts of the desired product without the need for chromatographic separation .

Chemical Reactions Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper nitrate trihydrate, which acts as a catalyst in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

This compound has multiple scientific research applications. It has been studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Additionally, it has been used in the development of adrenergic receptor antagonists for the treatment of prostatic hyperplasia . The compound’s versatility makes it valuable in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent β-glucuronidase inhibitor, which plays a crucial role in the metabolism and excretion of toxic substances . The inhibition of β-glucuronidase activity is significant for the treatment of several diseases, including colorectal carcinoma.

Comparison with Similar Compounds

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-4-carboxylate can be compared with other similar compounds, such as 2-thioxopyrimidines and their condensed analogs . These compounds also exhibit diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, and anticancer properties . the unique structure of ethyl 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-4-carboxylate, with its specific functional groups, provides distinct advantages in certain applications, particularly in the inhibition of β-glucuronidase activity.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-2-19-12(18)10-7-11(17)15-13-14-8-5-3-4-6-9(8)16(10)13/h3-6,10H,2,7H2,1H3,(H,14,15,17)

InChI Key

CMBQRCCZTGJWMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NC2=NC3=CC=CC=C3N12

Origin of Product

United States

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